Bromo ethylacetate

Chemical Biology Toxicology Alkylating Agents

Bromo ethylacetate, systematically named ethyl bromoacetate (CAS 105-36-2), is an α-halogenated ester of bromoacetic acid. It is a colorless to light-yellow liquid with a density of 1.51 g/cm³ at 25 °C and a boiling point of 158–159 °C.

Molecular Formula C4H7BrO2
Molecular Weight 167.00 g/mol
Cat. No. B8335514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo ethylacetate
Molecular FormulaC4H7BrO2
Molecular Weight167.00 g/mol
Structural Identifiers
SMILESCCCC(=O)OBr
InChIInChI=1S/C4H7BrO2/c1-2-3-4(6)7-5/h2-3H2,1H3
InChIKeyYOPDMGNERLFFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo ethylacetate (Ethyl bromoacetate, CAS 105-36-2): Baseline Characterization for Procurement in Organic Synthesis and Chemical Biology


Bromo ethylacetate, systematically named ethyl bromoacetate (CAS 105-36-2), is an α-halogenated ester of bromoacetic acid [1]. It is a colorless to light-yellow liquid with a density of 1.51 g/cm³ at 25 °C and a boiling point of 158–159 °C [1]. This compound serves as a reactive alkylating agent and acylation reagent in organic synthesis, particularly valued for its role in the Reformatsky reaction to construct β-hydroxy esters [1]. Its electrophilic α-bromine substituent imparts distinct reactivity compared to chloro- and iodo-analogs, making it a strategic choice for reaction optimization.

Why Generic Substitution of Bromo ethylacetate with Closely Related α-Haloesters Fails in Critical Applications


In procurement for organic synthesis or chemical biology, ethyl bromoacetate cannot be freely interchanged with its chloro, iodo, or methyl ester analogs. The reactivity of α-halogenated acetates is governed by the leaving group ability of the halogen and steric effects of the ester alkyl group. Ethyl bromoacetate occupies a unique position in the SN2 reactivity spectrum: it is significantly more reactive than ethyl chloroacetate but avoids the excessive reactivity and light sensitivity of ethyl iodoacetate [1]. This intermediate reactivity allows for controlled alkylation with a broad range of nucleophiles while minimizing side reactions such as premature hydrolysis or polymerization. The ethyl ester group also offers an optimal balance between lipophilicity and aqueous solubility, influencing reagent partitioning in biphasic systems. Substituting with ethyl chloroacetate can lead to unacceptably slow or incomplete reactions, while ethyl iodoacetate may cause rapid, non-specific modifications and is more costly and hazardous. The evidence below quantifies these critical performance differences.

Quantitative Evidence Guide for Bromo ethylacetate: Direct Comparator Data on Reactivity, Selectivity, and Yield


Superior Reactivity with Glutathione Compared to Ethyl Chloroacetate Defines Its Utility in Bioconjugation and Toxicology Studies

In a head-to-head comparison using glutathione (GSH) as a model nucleophile, ethyl bromoacetate (EBAC) exhibited a reactivity quotient (RC50) of 0.08 mM, which is 37.5-fold higher than that of ethyl chloroacetate (ECAC) at 3.0 mM [1]. This positions EBAC as a rapidly reactive soft electrophile, whereas ECAC is only moderately reactive. The iodo analog (EIAC) is even more reactive (RC50 0.03 mM), but its higher reactivity often leads to non-specific alkylation and greater light sensitivity, limiting its utility in controlled synthetic applications.

Chemical Biology Toxicology Alkylating Agents Glutathione Reactivity

Acute Aquatic Toxicity (Microtox EC50) Comparison: Ethyl Bromoacetate vs. Ethyl Chloroacetate and Ethyl Iodoacetate

In the Microtox acute toxicity test using Vibrio fischeri, ethyl bromoacetate (EBAC) demonstrated an EC50 of 1.09 mg/L at 15 minutes of exposure, which is approximately 80-fold more toxic than ethyl chloroacetate (ECAC) at 87.9 mg/L [1]. The iodo analog (EIAC) was even more toxic with an EC50 of 0.31 mg/L. The time-dependent toxicity (TDT) of EBAC exceeded 100%, indicating a cumulative, irreversible toxic effect, whereas ECAC showed partial TDT (74-99%) [1].

Environmental Toxicology Hazard Assessment Microtox Assay Structure-Activity Relationship

Reformatsky Reaction Efficiency: Ethyl Bromoacetate Outperforms Ethyl Chloroacetate and Ethyl 2-Bromopropionate

Under electrochemical Reformatsky reaction conditions on a graphite powder cathode, ethyl chloroacetate yielded only trace amounts of the desired coupling product with carbonyl compounds [1]. In contrast, α-bromoesters such as ethyl bromoacetate (and structurally related ethyl 2-bromoisobutyrate) are known to efficiently generate β-hydroxy esters via the classic Reformatsky reaction with zinc . Ethyl 2-bromopropionate, while a bromoester, was reported to be 'much less efficient' in the same electrochemical system [1].

Organic Synthesis Reformatsky Reaction Electrochemical Synthesis β-Hydroxy Esters

High-Selectivity and High-Yield Synthesis Route for Ethyl α-Bromoacetate Reduces Procurement Costs

A patented high-selectivity synthetic method for ethyl α-bromoacetate achieves a product purity of 99.3% and an isolated yield of 92.3% [1]. This represents a substantial improvement over traditional two-step procedures that often suffer from lower yields due to competing side reactions and decomposition during workup. The method utilizes acetic acid and bromine with a red phosphorus catalyst, followed by esterification under mild conditions [1].

Process Chemistry Synthetic Methodology Cost Efficiency Patent CN102424652B

Thermal Stability and Decomposition Kinetics: Gas-Phase Elimination of Ethyl Bromoacetate vs. Ethyl Chloroacetate

In gas-phase elimination reactions, ethyl bromoacetate undergoes decomposition with a rate constant k(T) of 8.79 × 10⁻⁵ s⁻¹ at 612 K and 1.95 × 10⁻⁴ s⁻¹ at 625 K [1]. Comparative data on the α-chloro analog indicates that the α-bromo substituent imparts a similar rate of elimination as the α-chloro substituent, attributed to their comparable electron-withdrawing effects under the reaction conditions [2]. This suggests that thermal stability is not a primary differentiator between bromo- and chloro-analogs in high-temperature gas-phase processes.

Physical Organic Chemistry Thermal Stability Kinetics Gas-Phase Reactions

Best Research and Industrial Application Scenarios for Bromo ethylacetate Based on Differentiated Evidence


Preparative Synthesis of β-Hydroxy Esters via Reformatsky Reaction

Leverage ethyl bromoacetate as the reagent of choice for the Reformatsky reaction with aldehydes or ketones to construct β-hydroxy ester building blocks. Its balanced reactivity ensures efficient zinc insertion and enolate generation, delivering preparative yields where ethyl chloroacetate fails to react and ethyl iodoacetate introduces excessive side reactions [1]. This is critical for pharmaceutical intermediate synthesis and natural product derivatization.

Controlled Bioconjugation and Chemical Probe Synthesis

Use ethyl bromoacetate for selective alkylation of thiols and amines in peptides and proteins. Its intermediate reactivity (37.5-fold higher than ethyl chloroacetate but 2.7-fold lower than ethyl iodoacetate) allows for efficient labeling under mild conditions without the rapid, non-specific modifications characteristic of iodoacetate reagents [2]. This is particularly valuable in chemical biology for generating activity-based probes and studying enzyme mechanisms.

Synthesis of Thiazolidinone and Thiadiazole Derivatives for Medicinal Chemistry

Employ ethyl bromoacetate as a key alkylating agent in the construction of thiazolidinone and thiadiazole heterocycles, which are privileged scaffolds in anticancer and antimicrobial drug discovery . Its superior leaving group ability relative to ethyl chloroacetate ensures complete ring closure and minimizes unreacted starting material, leading to higher yields of biologically active compounds.

Environmental Toxicology Studies and Structure-Activity Relationship (SAR) Investigations

Incorporate ethyl bromoacetate as a reference soft electrophile in toxicological assessments due to its well-defined EC50 of 1.09 mg/L in the Microtox assay and its time-dependent toxicity profile [2]. Its distinct position in the reactivity-toxicity spectrum of α-halogenated acetates makes it an essential comparator for SAR studies aimed at understanding the environmental fate and hazard of alkylating agents.

Technical Documentation Hub

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